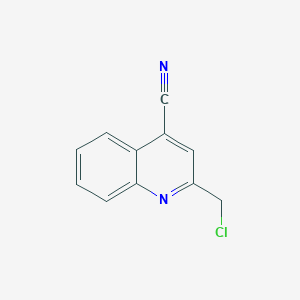![molecular formula C17H16O3 B14167179 3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde CAS No. 728885-45-8](/img/structure/B14167179.png)
3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde is an organic compound with the molecular formula C17H16O3 It is known for its unique structure, which includes a methoxy group and a phenylprop-2-en-1-yl ether linkage attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenylprop-2-en-1-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of the alcohol and the hydroxyl group of the benzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzoic acid.
Reduction: 3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and neuroprotective properties.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and neurodegeneration. By inhibiting STAT3, this compound can reduce the expression of pro-inflammatory cytokines and protect against neuronal damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties and inhibition of the STAT3 pathway.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: Exhibits similar structural features and biological activities.
Uniqueness
3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde stands out due to its unique combination of a methoxy group and a phenylprop-2-en-1-yl ether linkage, which contributes to its distinct chemical reactivity and biological activity. Its ability to inhibit the STAT3 pathway makes it a promising candidate for therapeutic applications in neurodegenerative diseases and inflammatory conditions .
Propriétés
Numéro CAS |
728885-45-8 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
3-methoxy-4-(1-phenylprop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C17H16O3/c1-3-15(14-7-5-4-6-8-14)20-16-10-9-13(12-18)11-17(16)19-2/h3-12,15H,1H2,2H3 |
Clé InChI |
RRESLEIPSAWQKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=O)OC(C=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
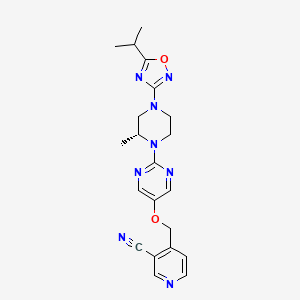
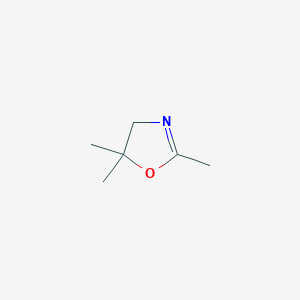

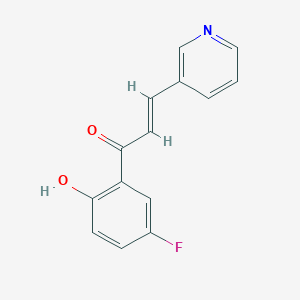
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)

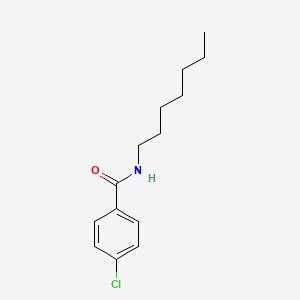
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)


